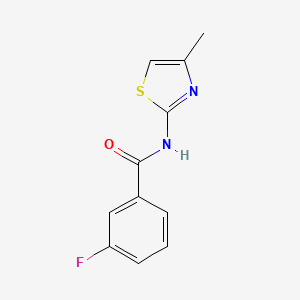
3-methyl-N-(3,4,5-trimethoxyphenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "3-methyl-N-(3,4,5-trimethoxyphenyl)-1-benzofuran-2-carboxamide" involves multi-step chemical processes. For example, derivatives of benzofuran, like those synthesized by Kranjc et al. (2012), demonstrate the complexity of creating such compounds. Their work illustrates the formation of benzofuran derivatives through reactions that yield crystalline structures featuring hydrogen-bonded dimers, showcasing the intricate interplay of forces that dictate the assembly of these molecules (Kranjc et al., 2012).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, as explored in the synthesis and characterization of related compounds, reveals significant insights into their arrangement and conformation. The work by Kumara et al. (2018) on a novel pyrazole derivative closely related to benzofuran compounds underlines the importance of X-ray diffraction studies in determining the crystal system and space group, providing a foundation for understanding the molecular geometry and structural stability of these compounds (Kumara et al., 2018).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, highlighting their reactivity and functional utility. Research by Ohemeng et al. (1994) on 2-substituted benzofuran hydroxamic acids showcases the potential of benzofuran compounds in inhibiting 5-lipoxygenase, indicating the versatility of these molecules in chemical transformations and their interactions with biological targets (Ohemeng et al., 1994).
Physical Properties Analysis
The physical properties of benzofuran derivatives, including their crystalline structure and interaction patterns, are crucial for understanding their behavior in different environments. The work on the crystal structures of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate by Kranjc et al. (2012) provides a detailed analysis of the supramolecular aggregation controlled by π–π interactions and hydrogen bonding, which are essential for predicting the solubility, stability, and other physical properties of these compounds (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties of "3-methyl-N-(3,4,5-trimethoxyphenyl)-1-benzofuran-2-carboxamide" and its derivatives, including reactivity, chemical stability, and functional group behavior, are vital for their application in various fields. For instance, the study by Ohemeng et al. (1994) on the inhibitory activities of benzofuran hydroxamic acids against 5-lipoxygenase enzyme provides insight into the chemical behavior of these compounds in biological systems, highlighting their potential as bioactive molecules (Ohemeng et al., 1994).
Propriétés
IUPAC Name |
3-methyl-N-(3,4,5-trimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11-13-7-5-6-8-14(13)25-17(11)19(21)20-12-9-15(22-2)18(24-4)16(10-12)23-3/h5-10H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPCZFJZCORHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)

![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5848951.png)


amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5848968.png)
![2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol](/img/structure/B5848975.png)